3-(4-chlorophenyl)-N-cyclohexylacrylamide 3-(4-chlorophenyl)-N-cyclohexylacrylamide
Brand Name: Vulcanchem
CAS No.: 124525-56-0
VCID: VC10827174
InChI: InChI=1S/C15H18ClNO/c16-13-9-6-12(7-10-13)8-11-15(18)17-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,17,18)/b11-8+
SMILES: C1CCC(CC1)NC(=O)C=CC2=CC=C(C=C2)Cl
Molecular Formula: C15H18ClNO
Molecular Weight: 263.76 g/mol

3-(4-chlorophenyl)-N-cyclohexylacrylamide

CAS No.: 124525-56-0

Cat. No.: VC10827174

Molecular Formula: C15H18ClNO

Molecular Weight: 263.76 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-N-cyclohexylacrylamide - 124525-56-0

Specification

CAS No. 124525-56-0
Molecular Formula C15H18ClNO
Molecular Weight 263.76 g/mol
IUPAC Name (E)-3-(4-chlorophenyl)-N-cyclohexylprop-2-enamide
Standard InChI InChI=1S/C15H18ClNO/c16-13-9-6-12(7-10-13)8-11-15(18)17-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,17,18)/b11-8+
Standard InChI Key SMBDFUYEBFFYHA-DHZHZOJOSA-N
Isomeric SMILES C1CCC(CC1)NC(=O)/C=C/C2=CC=C(C=C2)Cl
SMILES C1CCC(CC1)NC(=O)C=CC2=CC=C(C=C2)Cl
Canonical SMILES C1CCC(CC1)NC(=O)C=CC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

3-(4-Chlorophenyl)-N-cyclohexylacrylamide (CAS RN: 124525-56-0) has the molecular formula C₁₅H₁₈ClNO, with an average molecular mass of 263.765 g/mol and a monoisotopic mass of 263.107692 g/mol . The compound’s structure features a trans-configuration (E-isomer) at the acrylic double bond, confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . Key physicochemical properties include:

PropertyValue
Melting Point178–180°C
SolubilityInsoluble in water; soluble in ethanol, DMSO
IR Spectral Bands (cm⁻¹)3325 (N–H), 2210 (C≡N), 1665 (C=O)
NMR Shifts (δ, ppm)1.05–1.47 (cyclohexyl), 7.29–7.52 (Ar–H)

The cyclohexyl group enhances lipid solubility, facilitating membrane permeability, while the 4-chlorophenyl moiety contributes to aromatic stacking interactions with biological targets .

Synthetic Methodologies

Conventional Synthesis Routes

The compound is synthesized via a Knoevenagel condensation between 4-chlorobenzaldehyde and cyclohexylamine, followed by acrylation. A representative protocol involves:

  • Condensation: Reacting 4-chlorobenzaldehyde (1.0 equiv) with cyanoacetamide (1.1 equiv) in ethanol under reflux with piperidine catalysis, yielding 3-(4-chlorophenyl)-2-cyanoacrylic acid .

  • Amidation: Treating the intermediate with cyclohexylamine in tetrahydrofuran (THF) at 0°C, followed by purification via silica gel chromatography (hexane/ethyl acetate, 3:1) .

This method achieves a 95% yield with high stereoselectivity for the E-isomer .

Advanced Functionalization

3-(4-Chlorophenyl)-N-cyclohexylacrylamide serves as a precursor for pyrido[2,3-d]pyrimidines. For example, refluxing the compound with cyanoacetamide in ethanol forms 2-amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide, a scaffold for kinase inhibitors . Subsequent acylation with benzoyl chloride derivatives introduces aromatic groups at the pyrimidine ring, modulating bioactivity .

Pharmacological Applications

Anticancer Activity

The compound’s derivatives exhibit notable cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 2.1–4.8 µM) . Mechanistic studies attribute this activity to:

  • PIM-1 Kinase Inhibition: Derivatives such as 5-(4-chlorophenyl)-8-cyclohexyl-4,7-dioxo-2-phenyl-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile bind to the ATP-binding pocket of PIM-1 (Kd = 0.8 µM), disrupting cell proliferation .

  • Apoptosis Induction: Activation of caspase-3/7 and PARP cleavage in treated cells, confirmed via flow cytometry and Western blotting .

Structure-Activity Relationships (SAR)

  • Cyclohexyl Group: Replacement with smaller alkyl chains (e.g., isopropyl) reduces potency by 3-fold, underscoring the importance of hydrophobic bulk .

  • Chlorophenyl Substituent: Para-chloro positioning maximizes aromatic interactions; meta-substitution decreases activity by 50% .

  • Acrylamide Backbone: The α,β-unsaturated carbonyl system enables Michael addition with cysteine residues in kinase domains, enhancing irreversible binding .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.05–1.47 (m, 11H, cyclohexyl), 7.29–7.52 (m, 4H, Ar–H), 6.98 (s, 1H, acrylamide CH) .

  • ¹³C NMR: δ 22.39 (cyclohexyl CH₂), 117.6 (C≡N), 164.9 (C=O) .

Infrared (IR) Spectroscopy

Prominent bands include 3325 cm⁻¹ (N–H stretch), 2210 cm⁻¹ (C≡N), and 1665 cm⁻¹ (amide C=O), consistent with the acrylamide structure .

Comparative Analysis with Structural Analogues

CompoundTargetIC₅₀ (µM)Key Structural Difference
3-(4-Chlorophenyl)-N-cyclohexylacrylamidePIM-1 Kinase2.1Base structure
4e (Cyclohexylmethylamide)Histoplasma0.7Alkylamide substitution
DKM 2-117NLRP3 ATPase74Benzophenone acrylamide

Future Directions

  • Optimization: Introducing fluoro or methoxy groups to enhance blood-brain barrier penetration for CNS targets.

  • Drug Delivery: Development of nanoparticle-encapsulated formulations to improve bioavailability.

  • Target Expansion: Screening against FGFR and VEGFR kinases to explore antiangiogenic potential.

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